Stellatin (C11)

CAS No.: 1083201-12-0

Cat. No.: VC17047455

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1083201-12-0 |

|---|---|

| Molecular Formula | C11H12O5 |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one |

| Standard InChI | InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3 |

| Standard InChI Key | BIWNDHPZHWCUSL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C2C(=C1)CCOC2=O)O)CO |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Classification

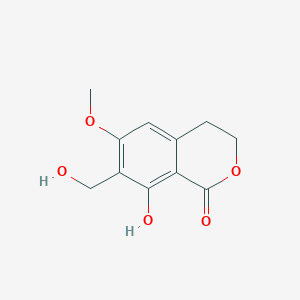

Stellatin (C11), systematically named 8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one, belongs to the class of organoheterocyclic compounds under the subcategory of 2-benzopyrans . Its structural framework consists of a fused bicyclic system with hydroxyl, methoxy, and hydroxymethyl substituents, contributing to its polar surface area of 76.00 Ų .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one |

| SMILES (Canonical) | COC1=C(C(=C2C(=C1)CCOC2=O)O)CO |

| InChI | InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3 |

| CAS Registry Number | 1083201-12-0 |

Physicochemical Properties

The compound’s logP (XlogP) value of 1.10 suggests moderate lipophilicity, while its topological polar surface area (TPSA) of 76.00 Ų indicates significant hydrogen-bonding capacity . These properties influence its solubility and membrane permeability, as evidenced by its human intestinal absorption probability of 70.05% .

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 224.21 g/mol |

| Exact Mass | 224.06847348 g/mol |

| Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Pharmacokinetic and ADMET Profile

Absorption and Distribution

Stellatin (C11) demonstrates 70.55% permeability in Caco-2 cell models, predictive of moderate oral bioavailability (55.71%) . Its inability to cross the blood-brain barrier (67.50% probability) limits central nervous system activity, potentially reducing neurotoxic risks .

Metabolism and Excretion

The compound is predicted to undergo UGT-mediated conjugation (90% probability) and acts as a substrate for CYP3A4 (51.20% likelihood) . Notably, it shows inhibitory potential against hepatic transporters:

These interactions suggest possible drug-drug interactions with statins or other OATP-dependent medications.

Table 3: Key ADMET Predictions

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Blood-Brain Barrier | Non-penetrant | 67.50 |

| CYP3A4 Substrate | Yes | 51.20 |

| Mitochondrial Localization | Yes | 77.09 |

| Carcinogenicity | Non-carcinogenic | 95.00 |

Biological Implications and Mechanistic Insights

Subcellular Targeting

The 77.09% mitochondrial localization probability implies potential modulation of mitochondrial functions, such as apoptosis regulation or oxidative phosphorylation . This aligns with structural features like the hydroxymethyl group, which may participate in redox reactions.

Enzymatic Interactions

While Stellatin (C11) exhibits low inhibition of major cytochrome P450 isoforms (CYP2D6: 86.54%; CYP3A4: 80.53%), its UGT-catalyzed metabolism dominance suggests hepatic glucuronidation as the primary clearance pathway .

Future Research Directions

-

Synthetic Optimization: Development of analogs with improved blood-brain barrier penetration for neurological applications.

-

In Vivo Toxicology: Assessment of hepatotoxicity risks given OATP1B1/1B3 inhibition potential.

-

Target Deconvolution: Proteomic studies to identify binding partners mediating mitochondrial effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume